Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)
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Overview
Description
Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is a complex organic compound with a unique structure that includes fused rings and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) involves multiple steps. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles. The addition of propargylamine to these acetylenes forms N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI): This compound has a similar structure but differs in the position of the nitrogen atoms and the arrangement of the fused rings.
Other Pyrido[3,4-e]pyrazine Derivatives: These compounds share the core structure but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is unique due to its specific arrangement of fused rings and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H5N3O2 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2,7,10-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol |
InChI |
InChI=1S/C9H5N3O2/c13-8-6-7(9(8)14)12-5-3-10-2-1-4(5)11-6/h1-3,13-14H |
InChI Key |
DOEVHXIVKVHLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC3=C(C(=C3N=C21)O)O |
Origin of Product |
United States |
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